Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group and an ethyl carboxylate. The 2-position of the thiazole is functionalized with a piperidine-4-carboxamide group, which is further modified with a 5-chlorothiophene-2-sulfonyl moiety.
Properties
IUPAC Name |
ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O5S3/c1-3-26-16(23)14-10(2)19-17(28-14)20-15(22)11-6-8-21(9-7-11)29(24,25)13-5-4-12(18)27-13/h4-5,11H,3,6-9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSZVLUMOXSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity based on existing research findings, including case studies and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 497.0 g/mol. Its structural complexity includes a thiazole ring, which is significant for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O5S |
| Molar Mass | 497.0 g/mol |
| CAS Number | 922699-71-6 |
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The sulfonamide group in this compound may enhance its ability to interact with various biological systems, potentially inhibiting specific enzymes or modulating receptor activity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, a study on thiazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance cytotoxicity .
Case Study:
In vitro assays showed that thiazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . This indicates that this compound may possess similar anticancer properties.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Compounds with piperidine structures have been implicated in modulating neurotransmitter systems, particularly through inhibition of GABA aminotransferase (GABA-AT), which raises GABA levels in the brain . This mechanism could have implications for treating neurological disorders such as epilepsy.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate has shown potential as an anticancer agent. Studies indicate that compounds with similar thiazole structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies. -
Antimicrobial Properties :
The compound's structure suggests possible antimicrobial activity. Compounds containing thiazole and sulfonamide moieties have been reported to exhibit significant antibacterial and antifungal activities. -
Neuroprotective Effects :
There is emerging evidence that compounds with piperidine and thiazole frameworks may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Synthetic Applications
-
Building Block in Organic Synthesis :
This compound serves as a versatile intermediate for synthesizing various biologically active compounds.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.
-
In Vivo Toxicity Assessments :
Preliminary studies have indicated a favorable safety profile, with no significant acute toxicity observed at therapeutic doses in animal models.- Research Insight : Toxicological evaluations conducted by various research groups suggest that derivatives with similar structures exhibit low toxicity levels, supporting further investigation into this compound's safety .
Comparison with Similar Compounds
Thiazole Carboxylates with Substituted Phenyl Groups
Example: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Intermediate)
- Structure: Shares the ethyl 4-methylthiazole-5-carboxylate core but replaces the piperidine-sulfonyl group with a 3-cyano-4-hydroxyphenyl substituent .
- Application : Key intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor for gout treatment.
- Key Differences: The phenyl group in febuxostat intermediates enhances planarity, facilitating π-π interactions with enzyme active sites.
Thiazole-Pyrazole Hybrids
Example : Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
Piperidine-Linked Thiazole Derivatives
Example : Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9)
Heterocyclic Sulfonyl Derivatives
Example : Ethyl 1-(5-chloro-2-benzoxazolyl)-4-piperidinecarboxylate (CAS 1193386-52-5)
- Structure : Piperidine substituted with a benzoxazole ring instead of thiophene sulfonyl .
- Comparison : The benzoxazole group provides rigidity and electron-withdrawing effects, whereas the 5-chlorothiophene sulfonyl group in the target compound may offer better steric compatibility with certain enzyme active sites.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Complexity : The target compound’s sulfonylation and piperidine-carboxamide steps likely require specialized reagents (e.g., 5-chlorothiophene-2-sulfonyl chloride), making synthesis more challenging compared to phenyl-substituted analogs .
- Biological Activity : While febuxostat intermediates target xanthine oxidase, the sulfonyl-piperidine group in the target compound may broaden activity to sulfotransferases or kinases, as seen in related sulfonamide drugs .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using the Hantzsch method, which involves cyclocondensation of α-halo carbonyl compounds with thioamides. In a representative procedure from CN103664819A, ethyl 2-chloroacetoacetate (1.0 equiv) reacts with thiourea (1.05 equiv) in ethanol under basic conditions (Na₂CO₃, 0.01–0.1 equiv) at 60–70°C for 5–5.5 hours. This yields ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% yield and a melting point of 172–173°C.
Key Optimization Parameters :
Chlorination at Thiazole C-2 Position
To introduce the chloro group at C-2, ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes diazotization followed by Sandmeyer reaction. Using NaNO₂/HCl at 0–5°C generates the diazonium intermediate, which is treated with CuCl to afford ethyl 2-chloro-4-methylthiazole-5-carboxylate.
Piperidine-4-carboxamide Installation
Activation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine in THF at −10°C. This intermediate reacts with the C-2 amino group of the thiazole under Schotten-Baumann conditions (pH 9–10) to form the carboxamide bond.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/Water (3:1) |
| Temperature | 0–5°C |
| Base | NaOH (30% aqueous) |
| Yield | 72–78% |
Sulfonylation with 5-Chlorothiophene-2-sulfonyl Chloride
Sulfonylation Mechanism
The piperidine nitrogen is sulfonylated using 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv) in dichloromethane. Triethylamine (2.5 equiv) scavenges HCl, driving the reaction to completion. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center.
Optimization Insights :
- Solvent Choice : Dichloromethane > DMF due to better sulfonyl chloride solubility.
- Temperature : Room temperature (25°C) prevents sulfonate ester formation.
- Workup : Sequential washes with 1M HCl and saturated NaHCO₃ remove excess reagents.
Integrated Synthetic Protocol
A consolidated procedure synthesizing the target compound is outlined below:
Step 1 : Hantzsch Thiazole Synthesis
- React ethyl 2-chloroacetoacetate (33 g) with thiourea (30.4 g) in ethanol (200 mL) containing Na₂CO₃ (1.5 g) at 64–66°C for 5 hours.
Step 2 : Diazotization-Chlorination
- Treat ethyl 2-amino-4-methylthiazole-5-carboxylate (20 g) with NaNO₂ (6.9 g) in HCl (6M, 50 mL) at 0°C, followed by CuCl (14.2 g) in H₂O (100 mL) at 70°C for 2 hours.
Step 3 : Amidation with Piperidine-4-carboxylic Acid
- Activate piperidine-4-carboxylic acid (15.7 g) with ethyl chloroformate (9.5 mL) in THF (100 mL). Add to ethyl 2-chloro-4-methylthiazole-5-carboxylate (25 g) in NaOH (30%, 50 mL) at 0°C. Stir for 12 hours.
Step 4 : Sulfonylation
- React the piperidine-carboxamide intermediate (30 g) with 5-chlorothiophene-2-sulfonyl chloride (18.4 g) in CH₂Cl₂ (150 mL) and Et₃N (20 mL) at 25°C for 6 hours.
Final Product :
- Yield: 58–62% (over four steps).
- Purity: >99% (HPLC).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.37 (t, J = 7.11 Hz, 3H, COOCH₂CH₃), 2.59 (s, 3H, thiazole-CH₃), 3.43 (s, 3H, piperidine-NCH₃), 4.30–4.40 (m, 2H, COOCH₂), 7.49 (d, J = 8.71 Hz, 1H, thiophene-H).
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
- Low Yields in Microwave-Assisted Reactions : While microwave heating reduces reaction time (3 hours vs. 5 hours), the 16% yield reported for analogous thiazoles necessitates solvent optimization (e.g., DMF → NMP) and stoichiometric adjustments.
- Sulfonyl Chloride Stability : 5-Chlorothiophene-2-sulfonyl chloride is moisture-sensitive. Storage over molecular sieves and in situ generation via sulfonic acid chlorination improve reliability.
- Regioselectivity in Amidation : Competing O-acylation is mitigated by maintaining pH >9 during Schotten-Baumann reactions.
Applications and Derivatives
The target compound serves as a precursor to kinase inhibitors and antimicrobial agents. Structural analogs featuring trifluoromethyl groups (e.g., Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate) exhibit enhanced metabolic stability, underscoring the versatility of this synthetic framework.
Q & A
Q. How is the molecular structure of the compound confirmed experimentally?
The molecular structure is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for connectivity, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. For example, single-crystal X-ray diffraction at 100 K with SHELXTL software resolves bond lengths, angles, and crystal packing .
Q. What are the key steps in synthesizing this compound?
Synthesis involves:
- Multi-step reactions starting with chlorinated thiophene and piperidine precursors.
- Sulfonylation of the thiophene ring followed by coupling with the thiazole-carboxylate core.
- Purification via recrystallization (e.g., ethanol-chloroform mixtures) or column chromatography .
Q. Which purification methods are optimal for isolating the final product?
Recrystallization using mixed solvents (e.g., ethanol-chloroform) achieves high purity. For intermediates, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective. Thin-layer chromatography (TLC) monitors reaction progress .
Q. How is initial bioactivity screening performed?
Standard assays include:
- Antimicrobial testing via broth microdilution (MIC determination).
- Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity).
- In vitro cytotoxicity assays using cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can inconsistencies in synthesis yields be addressed?
Optimize reaction conditions:
- Use DMF or dichloromethane as solvents for improved solubility.
- Control temperature (e.g., 0–5°C for sulfonylation steps).
- Employ microwave-assisted synthesis to enhance reaction efficiency and reproducibility .
Q. How to resolve contradictions in bioactivity data across studies?
Conduct structure-activity relationship (SAR) studies :
- Compare substituent effects (e.g., chlorine vs. fluorine on aromatic rings).
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.
- Analyze crystallographic data to correlate conformation with activity .
Q. What strategies optimize crystallization for X-ray analysis?
Q. How can computational modeling predict target interactions?
Perform molecular docking (e.g., AutoDock Vina) using crystal structure coordinates.
- Focus on functional groups (e.g., sulfonyl, thiazole) binding to active sites.
- Validate with molecular dynamics simulations to assess stability .
Q. What intermolecular interactions influence crystal packing?
X-ray data reveal C–H···O hydrogen bonds forming 1D chains.
- Analyze packing diagrams (e.g., Mercury software) to identify π-π stacking or halogen bonding.
- Compare with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
Q. How do substituents impact biological activity?
SAR studies show:
- Chlorothiophene sulfonyl groups enhance antimicrobial activity.
- Methylthiazole improves metabolic stability.
- Piperidine carboxamide flexibility affects target binding .
Q. What techniques monitor multi-step reaction progress?
- TLC with UV visualization for intermediate checks.
- In situ FTIR to track functional group transformations (e.g., sulfonylation).
- LC-MS for real-time analysis of reaction mixtures .
Q. How does solvent choice affect reaction pathways?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions.
- Ethanol promotes esterification but may hydrolyze acid-sensitive groups.
- Dichloromethane is ideal for low-temperature reactions .
Q. How to handle hygroscopic intermediates during synthesis?
- Use anhydrous solvents and inert atmosphere (N₂/Ar).
- Employ molecular sieves or trimethylsilyl chloride as drying agents.
- Store intermediates under vacuum or in desiccators .
Q. How does this compound compare to structural analogs?
| Analog Feature | Bioactivity Impact | Reference |
|---|---|---|
| Triazole + Thiazole | Enhanced antifungal activity | |
| Pyrimidine + Triazole | Selective anticancer effects | |
| Chlorophenyl substitution | Improved enzyme inhibition |
Q. What high-throughput methods screen derivatives?
- Combinatorial chemistry libraries with automated synthesis platforms.
- Fragment-based screening using surface plasmon resonance (SPR).
- Microfluidics for rapid cytotoxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
